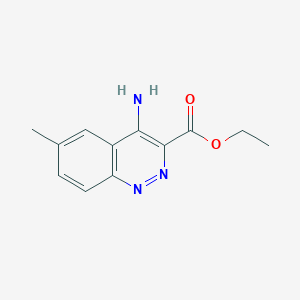
Ethyl 4-amino-6-methylcinnoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-6-methylcinnoline-3-carboxylate is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methyl group attached to the cinnoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-methylcinnoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-6-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 4-amino-6-methylcinnoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives of the cinnoline ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of ethyl 4-amino-6-methylcinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cinnoline ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- Ethyl 4- [ (2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
Uniqueness
Ethyl 4-amino-6-methylcinnoline-3-carboxylate is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.
特性
CAS番号 |
213386-48-2 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
ethyl 4-amino-6-methylcinnoline-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-10(13)8-6-7(2)4-5-9(8)14-15-11/h4-6H,3H2,1-2H3,(H2,13,14) |
InChIキー |
CZQWAOZJGRVIFY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)C)N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
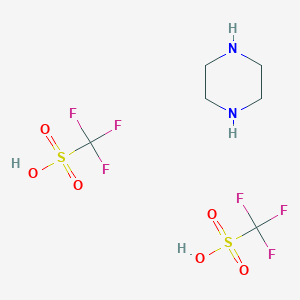
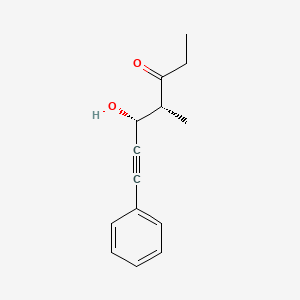
![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
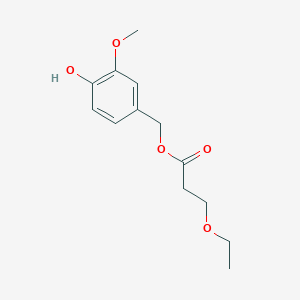
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
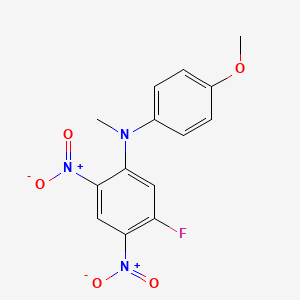
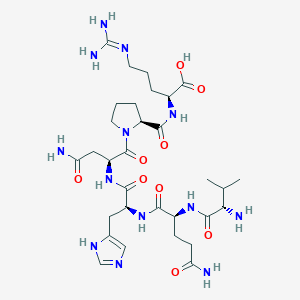

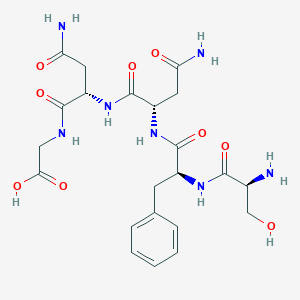

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
